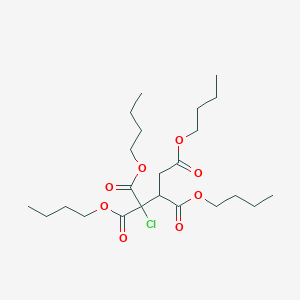
Tetrabutyl 1-chloropropane-1,1,2,3-tetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutyl 1-chloropropane-1,1,2,3-tetracarboxylate is a chemical compound with the molecular formula C23H39ClO8. It contains a total of 71 atoms, including 39 hydrogen atoms, 23 carbon atoms, 8 oxygen atoms, and 1 chlorine atom . This compound is characterized by its four ester groups and a chlorine atom attached to a propane backbone .
準備方法
The synthesis of Tetrabutyl 1-chloropropane-1,1,2,3-tetracarboxylate involves the esterification of 1-chloropropane-1,1,2,3-tetracarboxylic acid with butanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to drive the reaction to completion . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
化学反応の分析
Tetrabutyl 1-chloropropane-1,1,2,3-tetracarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and butanol.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents and conditions used.
科学的研究の応用
Tetrabutyl 1-chloropropane-1,1,2,3-tetracarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex ester compounds.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical intermediates.
作用機序
The mechanism of action of Tetrabutyl 1-chloropropane-1,1,2,3-tetracarboxylate involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electrophilic center, can attract nucleophiles, leading to substitution reactions. The ester groups can undergo hydrolysis, catalyzed by acids or bases, resulting in the formation of carboxylic acids and alcohols .
類似化合物との比較
Tetrabutyl 1-chloropropane-1,1,2,3-tetracarboxylate can be compared with similar compounds such as:
This compound: Similar in structure but may have different substituents or functional groups.
This compound: Another ester compound with similar ester groups but different backbone structures.
This compound stands out due to its unique combination of ester groups and a chlorine atom, making it versatile for various chemical reactions and applications.
特性
CAS番号 |
69425-32-7 |
|---|---|
分子式 |
C23H39ClO8 |
分子量 |
479.0 g/mol |
IUPAC名 |
tetrabutyl 1-chloropropane-1,1,2,3-tetracarboxylate |
InChI |
InChI=1S/C23H39ClO8/c1-5-9-13-29-19(25)17-18(20(26)30-14-10-6-2)23(24,21(27)31-15-11-7-3)22(28)32-16-12-8-4/h18H,5-17H2,1-4H3 |
InChIキー |
ORMYIZNCFVKAFH-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)C(C(=O)OCCCC)(C(=O)OCCCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol](/img/structure/B14474796.png)
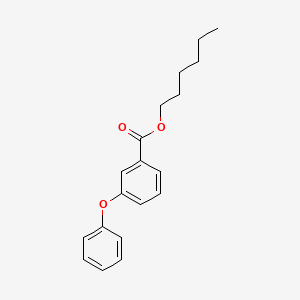

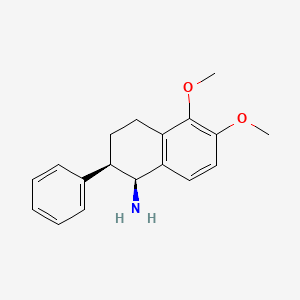
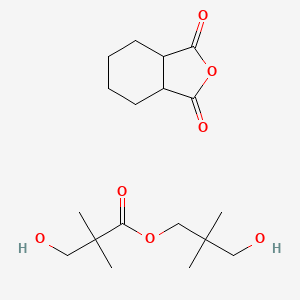
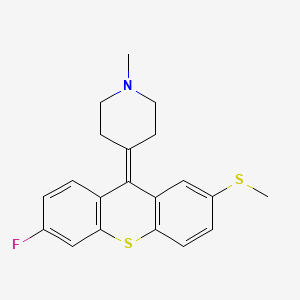
![1-Naphthalenol, 2-[(diethylamino)methyl]-](/img/structure/B14474859.png)
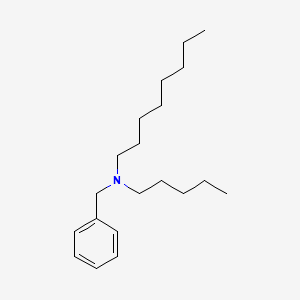

![Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate](/img/structure/B14474878.png)
